molecular formula C6H8N2O2 B1197139 1H-Pyrrolo(1,2-c)imidazole-1,3(2H)-dione, tetrahydro-, (S)- CAS No. 40856-87-9

1H-Pyrrolo(1,2-c)imidazole-1,3(2H)-dione, tetrahydro-, (S)-

Cat. No.: B1197139
CAS No.: 40856-87-9
M. Wt: 140.14 g/mol
InChI Key: CLHGAFMJSNFVRM-BYPYZUCNSA-N
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Description

1H-Pyrrolo(1,2-c)imidazole-1,3(2H)-dione, tetrahydro-, (S)-, also known as 1H-Pyrrolo(1,2-c)imidazole-1,3(2H)-dione, tetrahydro-, (S)-, is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Pyrrolo(1,2-c)imidazole-1,3(2H)-dione, tetrahydro-, (S)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Pyrrolo(1,2-c)imidazole-1,3(2H)-dione, tetrahydro-, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo(1,2-c)imidazole-1,3(2H)-dione, tetrahydro-, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-, (S)-, is involved in the synthesis of enantiomerically enriched bicyclic hydroxamic acids through cyclocondensation of L-α-aminohydroxamic acids with keto acids. This process is characterized by high chemo- and stereoselectivity. The structural configuration of these compounds has been confirmed through X-ray crystallographic analysis, indicating a cis configuration between the amino acid side chain and the methyl group. This method has also been applied to produce tricyclic hydroxamic acids by cyclocondensation with o-formylbenzoic acid, demonstrating its versatility in synthesizing complex organic molecules (Hoshino, Oyaizu, Koyanagi, & Honda, 2013).

Reactivity and Applications in Organic Synthesis The compound is also a precursor in the synthesis of imidazo[1,2-α]pyridines and imidazo[1,2-α]pyrimidines via carbon tetrabromide mediated oxidative carbon-nitrogen bond formation. This demonstrates its reactivity and utility in constructing complex heterocyclic structures under mild and metal-free conditions, showcasing its potential in organic synthesis and medicinal chemistry applications (Huo, Tang, Xie, Wang, & Dong, 2016).

Conformational and Structural Studies Further research into the conformational and structural aspects of related derivatives, such as imidazolidine-2,4-dione and thiazolidine-2,4-dione compounds with a 1H-pyrrol-2-ylmethylene substituent, has been conducted. These studies have led to a better understanding of the stereochemistry and molecular conformations, which are crucial for designing drugs with specific biological activities (Dios, Puente, Rivera‐Sagredo, & Espinosa, 2002).

Novel Synthetic Approaches A novel synthetic approach has been developed for the preparation of imidazo[1,2-a]imidazoles and pyrrolo[1,2-a]imidazoles from esters of heterocyclic or aromatic α-amino acids. This methodology involves condensation with acetoine followed by cyclization, highlighting the versatility of 1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-, (S)-, in facilitating the construction of diverse heterocyclic compounds (Kolar & Tislér, 1995).

Mechanism of Action

The mechanism of action of (S)-THPI is primarily through its inhibitory effects on certain enzymes. It has been found to inhibit histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.

Properties

IUPAC Name

(7aS)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-5-4-2-1-3-8(4)6(10)7-5/h4H,1-3H2,(H,7,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHGAFMJSNFVRM-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)NC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961268
Record name 1-Hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40856-87-9
Record name 1H-Pyrrolo(1,2-c)imidazole-1,3(2H)-dione, tetrahydro-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040856879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7aS)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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